molecular formula C15H12N2O5S B12455371 Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate

Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate

Cat. No.: B12455371
M. Wt: 332.3 g/mol
InChI Key: VEXAKEBSBMAIOB-UHFFFAOYSA-N
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Description

Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

The synthesis of Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-sulfamoylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl cyanoacetate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with desired properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for the development of new pharmaceuticals. It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The molecular pathways involved in its mechanism of action depend on the specific target and the context of its use. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate can be compared with other similar compounds, such as:

    Methyl (2E)-3-(furan-2-yl)prop-2-enoate: This compound lacks the cyano and sulfamoylphenyl groups, making it less reactive and less versatile in terms of applications.

    (2E)-3-(4-{[(furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a cyano group, leading to different reactivity and applications.

    (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)

InChI Key

VEXAKEBSBMAIOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N

Origin of Product

United States

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